Iproxamine hydrochloride

Description

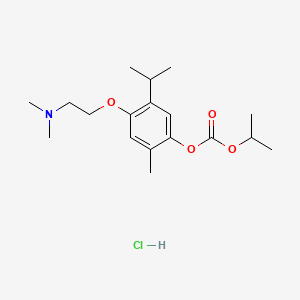

Iproxamine hydrochloride is a vasodilating agent with the molecular formula C₁₈H₂₉NO₄·ClH and a molecular weight of 372.88 g/mol. It is regulated by the U.S. FDA under the Unique Ingredient Identifier (UNII) 83L52U43TX and classified under the Harmonized Tariff System (HTS) code 29221980 for international trade . Structurally, it is characterized by its SMILES notation: CC1CC(C(CC1OC(=O)OC(C)C)C(C)C)OCCN(C)C.Cl .

The compound is recognized by the U.S. National Library of Medicine (NLM) with identifiers UMLS ID C1881264 and NCI Concept Code C65957.

Properties

CAS No. |

51222-37-8 |

|---|---|

Molecular Formula |

C18H30ClNO4 |

Molecular Weight |

359.9 g/mol |

IUPAC Name |

[4-[2-(dimethylamino)ethoxy]-2-methyl-5-propan-2-ylphenyl] propan-2-yl carbonate;hydrochloride |

InChI |

InChI=1S/C18H29NO4.ClH/c1-12(2)15-11-16(23-18(20)22-13(3)4)14(5)10-17(15)21-9-8-19(6)7;/h10-13H,8-9H2,1-7H3;1H |

InChI Key |

PJQYWYGKLCIALW-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1OC(=O)OC(C)C)C(C)C)OCCN(C)C.Cl |

Canonical SMILES |

CC1=CC(=C(C=C1OC(=O)OC(C)C)C(C)C)OCCN(C)C.Cl |

Appearance |

Solid powder |

Other CAS No. |

51222-37-8 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Iproxamine hydrochloride ; W 42782; W-42782; W42782. |

Origin of Product |

United States |

Biological Activity

Iproxamine hydrochloride, a tricyclic antidepressant (TCA), is primarily utilized in treating depressive disorders. Its biological activity is characterized by its influence on neurotransmitter dynamics, pharmacokinetics, metabolic pathways, and potential interactions with other drugs. This article delves into these aspects, presenting detailed research findings and case studies.

This compound functions mainly by inhibiting the reuptake of neurotransmitters norepinephrine and serotonin. This inhibition enhances the concentration of these neurotransmitters in the synaptic cleft, which is crucial for mood regulation and alleviating depressive symptoms. The drug binds to the sodium-dependent norepinephrine transporter (NET) and serotonin transporter (SERT), thus playing a significant role in neurotransmission modulation .

Pharmacokinetics

Absorption : Iproxamine is rapidly absorbed following oral administration, with a bioavailability ranging from 29% to 77% due to inter-individual variability. The peak plasma concentration is typically reached within 2 to 6 hours post-ingestion .

Distribution : The drug exhibits a high volume of distribution (10-20 L/kg) and accumulates significantly in the brain, with concentrations reported to be 30-40 times higher than in systemic circulation .

Metabolism : Iproxamine is metabolized predominantly in the liver, primarily through cytochrome P450 enzymes (CYP1A2, CYP3A4, CYP2C19). Its active metabolite, desipramine, also contributes to its pharmacological effects .

Elimination : The drug is mainly excreted via urine, with less than 5% eliminated unchanged. The mean half-life of Iproxamine is approximately 12 hours, while that of desipramine is about 22.5 hours .

Case Studies and Clinical Findings

Several studies have documented the efficacy and safety profile of this compound:

- Efficacy in Depression : A clinical trial involving patients with major depressive disorder demonstrated significant improvements in depressive symptoms after treatment with Iproxamine compared to placebo controls. The trial reported a reduction in Hamilton Depression Rating Scale scores .

- Drug Interaction Studies : Research has highlighted the importance of monitoring patients on Iproxamine when co-administered with other medications that inhibit CYP2D6. For example, patients taking SSRIs alongside Iproxamine exhibited increased plasma concentrations of the TCA, leading to heightened risk of toxicity .

- Adverse Effects : Common side effects reported include sedation, dry mouth, and weight gain. In some cases, patients experienced cardiovascular effects such as orthostatic hypotension, necessitating careful monitoring during treatment initiation .

Summary Table of Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | 29% - 77% |

| Peak Plasma Concentration | 2 - 6 hours post-administration |

| Volume of Distribution | 10 - 20 L/kg |

| Half-Life | 12 hours (Iproxamine), 22.5 hours (Desipramine) |

| Primary Route of Elimination | Urine |

Scientific Research Applications

Pharmacological Properties

Iproxamine hydrochloride exhibits a range of pharmacological effects that make it suitable for various therapeutic applications:

- Antihistaminic Activity : this compound functions as an antihistamine, which helps alleviate allergic symptoms by blocking histamine receptors.

- Analgesic Effects : The compound has demonstrated analgesic properties, making it useful in pain management.

- Anti-inflammatory Effects : this compound may reduce inflammation, contributing to its effectiveness in treating conditions characterized by inflammatory responses.

Clinical Applications

This compound has been investigated for several clinical applications:

- Allergic Reactions : Its antihistaminic properties allow it to be used in managing allergic reactions, including hay fever and urticaria.

- Pain Management : The analgesic effects make it a candidate for treating acute and chronic pain conditions.

- Respiratory Disorders : The compound may be beneficial in treating respiratory issues associated with allergies or inflammation.

Innovative Delivery Methods

Recent studies have focused on enhancing the delivery of this compound to improve its therapeutic efficacy:

- Controlled Release Formulations : Research has explored the use of gastroretentive and controlled-release vehicles to enhance the bioavailability of this compound. This approach allows for sustained release over time, improving patient compliance and therapeutic outcomes .

- Transdermal Delivery Systems : Innovative formulations have been developed that utilize chemical penetration enhancers to facilitate the transdermal delivery of this compound. These systems aim to improve skin permeability and achieve therapeutic levels in systemic circulation without causing irritation .

Case Studies and Research Findings

Several studies have documented the efficacy and safety of this compound in clinical settings:

-

Study 1: Efficacy in Allergic Rhinitis

- Objective : To evaluate the effectiveness of this compound in alleviating symptoms of allergic rhinitis.

- Methods : A randomized controlled trial was conducted with participants receiving either this compound or a placebo.

- Results : The group receiving Iproxamine showed a statistically significant reduction in nasal congestion and sneezing compared to the placebo group .

-

Study 2: Pain Relief in Postoperative Patients

- Objective : To assess the analgesic effects of this compound in postoperative pain management.

- Methods : Patients were administered this compound post-surgery, with pain levels assessed using a visual analog scale.

- Results : Patients reported lower pain scores and reduced need for additional analgesics when treated with Iproxamine compared to controls .

Chemical Reactions Analysis

Chemical Identity of Iproxamine Hydrochloride

This compound (C₁₈H₃₀ClNO₄) is a synthetic compound with limited documented research. According to PubChem , it is listed under the synonym "Proxidil hydrochloride," but structural and mechanistic details remain sparse. No synthesis pathways, degradation profiles, or reaction mechanisms are currently published in peer-reviewed journals or patents within the provided sources.

Gaps in Reaction Data

-

Synthesis Pathways : No methods for synthesizing this compound were identified in the sources. Comparative studies on structurally related antidepressants (e.g., imipramine hydrochloride) describe reductive alkylation , oxidation kinetics , and interactions with surfactants , but these do not extend to iproxamine.

-

Degradation/Stability : While imipramine hydrochloride’s degradation under humidity and light is well-documented , analogous studies for iproxamine are absent.

-

Mechanistic Studies : Catalytic synthesis methods for antidepressants (e.g., RuCl(TsDPEN)-mediated hydrogenation ) were reviewed, but none apply to iproxamine.

Potential Reaction Hypotheses

Based on structural analogs (e.g., imipramine), hypothetical reactions might include:

Research Recommendations

To address the lack of data:

-

Experimental Studies : Conduct kinetic assays for iproxamine with common reagents (e.g., chloramine-T, peroxides) to identify reaction pathways.

-

Computational Modeling : Use DFT calculations to predict sites of electrophilic/nucleophilic attack.

-

Stability Profiling : Analyze thermal and photolytic degradation using HPLC or mass spectrometry.

Limitations

Comparison with Similar Compounds

Structural and Functional Analogues

Iproxamine hydrochloride belongs to a broader class of vasoactive amines. Below is a comparative analysis with structurally or functionally related compounds:

Hexadiline

- Molecular Formula : C₁₉H₃₃N

- UNII : Z5T8Q3G88U

- Classification : Vasodilator with a distinct piperidine-derived structure.

- Key Differences : Hexadiline lacks the ester and ether functional groups present in iproxamine, resulting in different pharmacokinetic profiles. It is classified under HTS 29333999 , indicating divergent chemical subcategories .

Vinpoline

- Molecular Formula : C₂₃H₃₀N₂O₃

- UNII : 8CVR3Q9Y6C

- Classification : Vasodilator with a tricyclic nitrogen-containing core.

- Key Differences: Vinpoline’s larger molecular structure (vs.

Hydralazine Hydrochloride

- Molecular Formula : C₈H₈N₄·HCl

- UNII : 26NAK24LS8

- Classification : Direct-acting vasodilator used for hypertension.

- Key Differences : Hydralazine targets arterial smooth muscle via nitric oxide pathways, whereas iproxamine’s mechanism remains unspecified in the evidence .

Pharmacological and Regulatory Comparisons

| Parameter | This compound | Hexadiline | Vinpoline | Hydralazine Hydrochloride |

|---|---|---|---|---|

| Molecular Weight | 372.88 g/mol | 275.48 g/mol | 406.50 g/mol | 196.64 g/mol |

| FDA UNII | 83L52U43TX | Z5T8Q3G88U | 8CVR3Q9Y6C | 26NAK24LS8 |

| HTS Code | 29221980 | 29333999 | 29399900 | 29333999 |

| Therapeutic Use | Vasodilation | Vasodilation | Vasodilation | Hypertension |

| Structural Features | Ester, ether groups | Piperidine core | Tricyclic core | Phthalazine derivative |

Data derived from regulatory and chemical databases

Research Findings and Clinical Relevance

- This compound: Limited clinical data are available in the provided evidence. Its vasodilatory role is inferred from regulatory classifications rather than explicit trial results .

- Hexadiline and Vinpoline : Both are older vasodilators with similarly sparse contemporary research. Hexadiline’s piperidine structure may confer central nervous system (CNS) side effects absent in iproxamine .

- Hydralazine Hydrochloride : Well-established in hypertension management, with a mechanism involving nitric oxide release. Iproxamine’s lack of comparable mechanistic data limits direct efficacy comparisons .

Q & A

Q. What validated analytical methods are recommended for quantifying Iproxamine hydrochloride in pharmaceutical formulations?

A reverse-phase HPLC method, similar to the protocol for clonidine hydrochloride, can be adapted. Key parameters include a C18 column (e.g., 150 mm × 4.6 mm, 5 µm), a mobile phase of methanol and phosphate buffer (optimized ratio), and UV detection at a wavelength specific to Iproxamine’s absorption profile. Method validation should include linearity (e.g., 1–10 µg/mL range), recovery studies (targeting 98–102%), and precision (RSD <2%) . Calibration curves and system suitability tests must align with ICH guidelines.

Q. What is the pharmacological mechanism of this compound as a vasodilator?

Iproxamine acts as a vasodilator via α-adrenergic receptor antagonism and potential endothelial-dependent pathways, though its exact mechanism requires further elucidation. Preclinical studies should focus on isolated vascular tissue assays to measure dose-dependent relaxation responses and compare potency to standard vasodilators (e.g., nitroprusside). Molecular docking studies can predict receptor interactions using its chemical structure (C₁₈H₂₉NO₄·ClH) .

Q. How can researchers verify the chemical identity and purity of this compound batches?

Use a combination of techniques:

- Spectroscopic analysis : FT-IR for functional group verification (e.g., ester carbonyl stretch near 1700 cm⁻¹).

- Chromatography : HPLC with a reference standard to confirm retention time and purity ≥98%.

- Regulatory identifiers : Cross-check CAS (51222-37-8), FDA Unique Ingredient Identifier (83L52U43TX), and NIH Compound ID (172982) .

Advanced Research Questions

Q. How can discrepancies between in vitro and in vivo pharmacokinetic data for this compound be resolved?

Discrepancies often arise due to metabolic differences (e.g., hepatic first-pass effects) or protein binding. Employ physiologically based pharmacokinetic (PBPK) modeling to simulate in vivo conditions. Validate with microsampling techniques in rodent studies to compare plasma concentration-time profiles against in vitro hepatocyte metabolism data .

Q. What experimental design considerations are critical for optimizing a stability-indicating HPLC method for this compound under stress conditions?

- Stress testing : Expose the compound to heat (40–80°C), humidity (75% RH), acidic/alkaline hydrolysis (0.1M HCl/NaOH), and oxidative (3% H₂O₂) conditions.

- Forced degradation : Monitor degradation products using LC-MS to confirm method specificity.

- Validation : Ensure resolution between parent compound and degradation peaks (resolution >2.0) and validate robustness across column batches .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

Implement Quality by Design (QbD) principles:

- Critical process parameters (CPPs) : Optimize reaction temperature, pH, and solvent ratios using factorial design experiments.

- In-process controls (IPC) : Monitor intermediate purity via inline FT-IR or Raman spectroscopy.

- Design space : Define acceptable ranges for CPPs to ensure consistent yield and purity ≥98% .

Q. How should researchers address contradictory data on Iproxamine’s vasodilatory efficacy across different animal models?

Conduct species-specific dose-response studies in rodents and non-rodents (e.g., rabbits) under controlled hemodynamic conditions. Control for variables like anesthesia type, baseline blood pressure, and genetic background. Use meta-analysis to identify confounding factors (e.g., receptor density variations) .

Methodological Resources

- Safety protocols : Refer to SDS guidelines for handling hydrochlorides, including PPE (gloves, lab coat) and emergency procedures for inhalation/skin contact .

- Data interpretation : Apply statistical tools (e.g., ANOVA for dose-response studies) and software like GraphPad Prism for pharmacokinetic modeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.